molecular formula C10H22N2 B12640719 N,N'-Diisopropyl-2-butene-1,4-diamine CAS No. 91015-18-8

N,N'-Diisopropyl-2-butene-1,4-diamine

Cat. No.: B12640719
CAS No.: 91015-18-8
M. Wt: 170.30 g/mol
InChI Key: XUHWXAYJBQMEAF-AATRIKPKSA-N
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Description

N,N’-Diisopropyl-2-butene-1,4-diamine: is an organic compound with the molecular formula C10H22N2 It is characterized by the presence of two isopropyl groups attached to the nitrogen atoms and a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diisopropyl-2-butene-1,4-diamine typically involves the reaction of 2-butene-1,4-diamine with isopropyl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of hydrogen atoms with isopropyl groups.

Industrial Production Methods: Industrial production of N,N’-Diisopropyl-2-butene-1,4-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: N,N’-Diisopropyl-2-butene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the isopropyl groups can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as N,N’-Diisopropyl-2-butene-1,4-dione.

    Reduction: Reduced derivatives such as N,N’-Diisopropyl-2-butane-1,4-diamine.

    Substitution: Substituted derivatives with different functional groups replacing the isopropyl groups.

Scientific Research Applications

N,N’-Diisopropyl-2-butene-1,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N,N’-Diisopropyl-2-butene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing their reactivity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N,N’-Diethyl-2-butene-1,4-diamine: Similar structure but with ethyl groups instead of isopropyl groups.

    N,N,N’,N’-Tetramethyl-2-butene-1,4-diamine: Contains methyl groups instead of isopropyl groups.

    N,N’-Diisopropylethylenediamine: Similar structure but with an ethylene backbone instead of a butene backbone.

Uniqueness: N,N’-Diisopropyl-2-butene-1,4-diamine is unique due to the presence of isopropyl groups, which impart specific steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different substituents.

Properties

CAS No.

91015-18-8

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

(E)-N,N'-di(propan-2-yl)but-2-ene-1,4-diamine

InChI

InChI=1S/C10H22N2/c1-9(2)11-7-5-6-8-12-10(3)4/h5-6,9-12H,7-8H2,1-4H3/b6-5+

InChI Key

XUHWXAYJBQMEAF-AATRIKPKSA-N

Isomeric SMILES

CC(C)NC/C=C/CNC(C)C

Canonical SMILES

CC(C)NCC=CCNC(C)C

Origin of Product

United States

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